molecular formula C18H25BrN4 B12728128 Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- CAS No. 109554-52-1

Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl-

Cat. No.: B12728128
CAS No.: 109554-52-1
M. Wt: 377.3 g/mol
InChI Key: SLIYYFPXKZQDOB-UHFFFAOYSA-N
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Description

Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- typically involves multiple steps, starting with the preparation of p-bromobenzaldehyde. This can be achieved by the oxidation of p-bromotoluene with chromyl chloride or other oxidizing agents

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromyl chloride, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-: A closely related compound with similar structural features.

    Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, which can exhibit varying chemical and biological properties.

Uniqueness

Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

109554-52-1

Molecular Formula

C18H25BrN4

Molecular Weight

377.3 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C18H25BrN4/c1-4-22(5-2)10-11-23(18-12-15(3)20-14-21-18)13-16-6-8-17(19)9-7-16/h6-9,12,14H,4-5,10-11,13H2,1-3H3

InChI Key

SLIYYFPXKZQDOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC(=C2)C

Origin of Product

United States

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